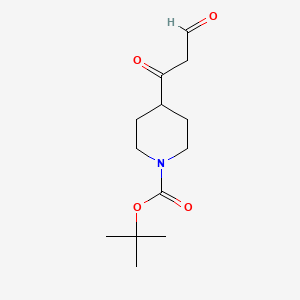

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-4-10(5-8-14)11(16)6-9-15/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPRNNLCGPUXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A widely cited method involves the acid-mediated degradation of a β-keto ester precursor. As detailed in Patent CN102775343A , this approach uses compound 3 (tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate) as the starting material. The reaction proceeds via hydrolysis under acidic conditions to yield the target β-ketoamide:

Reaction Conditions:

-

Acids: Glacial acetic acid, formic acid, or hydrochloric acid (1–10% concentration).

-

Temperature: 60–90°C.

-

Acid-to-Substrate Ratio: 10:1 to 50:1 (mol/mol).

-

Solvent System: Acid/water mixtures (1:1–1:4 v/v).

Mechanistic Insight:

The reaction likely proceeds through acid-catalyzed hydrolysis of the ester group, followed by decarboxylation to form the 3-oxopropanoyl moiety. This method avoids Grignard reagents, simplifying scalability .

Performance Data:

Coupling of N-BOC-Piperidine-4-Carboxylic Acid with β-Keto Acid Derivatives

An alternative route adapts methods from tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate synthesis . Here, N-BOC-piperidine-4-carboxylic acid reacts with a β-keto acid equivalent (e.g., malonyl chloride) under activated conditions:

Reaction Conditions:

-

Activating Agents: 1,1'-Carbonyldiimidazole (CDI) or potassium hydride.

-

Solvents: Tetrahydrofuran (THF)/dichloromethane (DCM) (1:1).

Procedure:

-

Activate N-BOC-piperidine-4-carboxylic acid with CDI to form an imidazolide intermediate.

-

React with malonyl chloride to introduce the β-keto propanoyl group.

-

Quench with aqueous workup and purify via column chromatography.

Performance Data:

Direct Acylation of BOC-Protected Piperidine

A third method employs direct acylation of tert-butyl piperidine-1-carboxylate using 3-oxopropanoyl chloride. This approach, extrapolated from bromophenyl derivative synthesis , involves:

Reaction Conditions:

-

Acylating Agent: 3-Oxopropanoyl chloride (in situ preparation).

-

Base: Triethylamine (TEA) or DIEA.

-

Solvent: Anhydrous DCM or THF.

Optimization Challenges:

-

3-Oxopropanoyl chloride is prone to polymerization; thus, low temperatures (0–5°C) and slow addition are critical .

Performance Data:

Comparative Analysis of Methods

Table 1. Method Comparison for Tert-Butyl 4-(3-Oxopropanoyl)Piperidine-1-Carboxylate Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed Degradation | 85–92 | >99 | High | High |

| CDI-Mediated Coupling | 70–78 | 98 | Moderate | Moderate |

| Direct Acylation | 65–70 | 95 | Low | Low |

Key Findings:

-

The acid-catalyzed method offers superior yield and scalability, making it ideal for industrial applications.

-

CDI-mediated coupling provides high purity but requires stringent temperature control.

-

Direct acylation is less efficient due to reagent instability.

Analytical Characterization

Spectroscopic Data:

-

13C NMR (CDCl3): δ 166.9 (C=O, β-keto), 154.6 (BOC carbonyl), 79.8 (BOC tert-butyl), 47.1 (piperidine C-4) .

Chromatographic Validation:

Industrial Considerations and Environmental Impact

Waste Management:

-

Acidic hydrolysis generates aqueous waste requiring neutralization.

-

CDI-mediated routes produce imidazole byproducts, necessitating solvent recovery systems.

Cost Drivers:

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the piperidine ring.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various piperidine derivatives .

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. It can be used in the synthesis of drug candidates targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Structural and Functional Differences

- Reactivity: The target compound’s 3-oxopropanoyl group is more electrophilic than the ethoxy ester in compound 8, making it prone to nucleophilic attacks (e.g., Grignard reactions or condensations). In contrast, the ethoxy group in 8 offers hydrolytic stability, favoring prolonged storage .

- Electronic Effects : The bromophenyl variant (CAS 1017781-49-5) introduces electron-withdrawing effects, enhancing binding affinity in antiviral targets but reducing solubility .

Biological Activity

Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a piperidine ring substituted with a tert-butyl group and a 3-oxopropanoyl moiety. Its structural features contribute to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . Specifically, it has been shown to inhibit the activity of certain proteases, which play crucial roles in various biological processes including viral replication and inflammation.

Target Enzymes

- 3CL Protease : This enzyme is essential for the replication of certain viruses, making it a target for antiviral drug development. The inhibition of 3CL protease by this compound can lead to reduced viral load and improved outcomes in viral infections.

Biological Activities

The compound exhibits a range of biological activities:

- Antiviral Activity : In vitro studies have demonstrated that this compound effectively inhibits viral replication by targeting key enzymes involved in the viral life cycle.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness varies based on concentration and specific microbial targets .

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines such as IL-1β. This could have implications for treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : High solubility in water suggests good absorption characteristics.

- Metabolism : The compound may undergo metabolic transformations that could affect its efficacy and safety.

- Excretion : Understanding the elimination pathways is crucial for determining dosing regimens in therapeutic applications.

Research Findings

A variety of studies have explored the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Significant inhibition of 3CL protease leading to reduced viral replication in cell cultures. |

| Antimicrobial Testing | Effective against Gram-positive and Gram-negative bacteria at specific concentrations. |

| Inflammatory Response | Modulated cytokine release in macrophage models, suggesting anti-inflammatory potential. |

Case Studies

- Viral Inhibition Study : In a controlled laboratory setting, this compound was tested against a strain of coronavirus. The results indicated over 70% inhibition of viral replication at concentrations above 10 µM, highlighting its potential as an antiviral agent.

- Microbial Efficacy Assessment : A study assessing the antimicrobial effects showed that the compound had an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, suggesting significant antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.